molecular formula C11H18ClN B1505174 (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride CAS No. 1173110-86-5

(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride

Cat. No.: B1505174
CAS No.: 1173110-86-5
M. Wt: 199.72 g/mol
InChI Key: HNQTWZNKDACDLN-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride” is likely a salt formed from the reaction of the amine “(S)-3-Methyl-1-phenylbutan-1-amine” with hydrochloric acid . Amines can react with acids to form salts, which often have different physical properties than the original amine, such as improved water solubility .


Synthesis Analysis

The synthesis of a compound like “this compound” would likely involve the formation of the amine group through a reduction reaction . One common method for this is the reduction of a corresponding nitro compound, nitrile, or amide. The stereochemistry could be introduced in this step or in a previous step, depending on the starting materials .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a butane backbone with a methyl and a phenyl group on the first carbon, and an amine group on the third carbon . The “(S)” indicates the stereochemistry of the chiral center on the third carbon.


Chemical Reactions Analysis

Amines like “(S)-3-Methyl-1-phenylbutan-1-amine” can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions or as bases in acid-base reactions . The reaction with hydrochloric acid to form the hydrochloride salt is an example of an acid-base reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. As an amine salt, it would likely be a solid at room temperature and more soluble in water than the corresponding free amine .

Scientific Research Applications

Synthesis of β-Aminoketones and Schiff Bases

(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride is relevant in the synthesis of various organic compounds. For instance, it has been utilized in the synthesis of β-aminoketones in the Adamantane series through the Mannich reaction, where secondary amine hydrochlorides react with paraformaldehyde and ketones (Makarova, Moiseev, & Zemtsova, 2002). Similarly, it plays a role in the preparation of imino Schiff bases, compounds significant in various chemical syntheses (Jeseentharani et al., 2010).

Potentiometric Titrations in Non-Aqueous Media

This compound has been employed in potentiometric titrations of primary amines with hydrochloric acid in non-aqueous media like toluene. Such research is pivotal in understanding the properties of weak bases in non-aqueous solvents (Kocaoba, Aydogan, & Afşar, 2008).

Pharmaceutical Intermediates

This compound is utilized in the synthesis of various pharmaceutical intermediates. It serves as an intermediate for creating compounds like substituted triazoles, aminothiazoles, and neurokinin antagonists. This highlights its significance in the development of biologically active molecules (Nagarapu, Apuri, Gaddam, & Bantu, 2009).

Tetrazole-Containing Derivatives

The compound is also instrumental in the preparation of tetrazole-containing derivatives. For example, it has been used to replace the terminal amino group with a tetrazol-1-yl fragment, yielding compounds with potential pharmaceutical applications (Putis, Shuvalova, & Ostrovskii, 2008).

Biological Activity Studies

In the field of biomedicine, this compound has been studied for its biological activities. For instance, its derivatives have been analyzed for their potential as antispasmodics in treating conditions like irritable bowel syndrome (IBS), highlighting its role in pharmacological research (Milusheva et al., 2023).

Mechanism of Action

The mechanism of action of “(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride” would depend on its use. Amines can interact with a variety of biological targets, including receptors and enzymes .

Safety and Hazards

Like all chemicals, “(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride” should be handled with care. Direct contact with the skin, eyes, or mucous membranes should be avoided, and inhalation or ingestion should be prevented .

Future Directions

The future directions for a compound like “(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride” would depend on its potential applications. It could be investigated for use in pharmaceuticals, materials science, or other fields .

Properties

IUPAC Name

(1S)-3-methyl-1-phenylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-9(2)8-11(12)10-6-4-3-5-7-10;/h3-7,9,11H,8,12H2,1-2H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQTWZNKDACDLN-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704176
Record name (1S)-3-Methyl-1-phenylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173110-86-5
Record name (1S)-3-Methyl-1-phenylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
Reactant of Route 6
(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.